
(Aminomethyl)phosphonic acid
Overview
Description
(Aminomethyl)phosphonic acid (AMPA), with the chemical formula NH₂-CH₂-PO₃H₂, is a phosphonic acid derivative structurally analogous to glycine, where the carboxylic acid (-COOH) group is replaced by a phosphonic acid (-PO₃H₂) group. This substitution confers distinct physicochemical properties, such as higher acidity (pKa ~0.5) and a tetrahedral geometry at the phosphorus center, enabling unique interactions with biological and synthetic systems. AMPA is best known as the primary degradation product of glyphosate, a widely used herbicide , but it also exhibits independent applications in bone-targeted drug delivery , enzyme inhibition , and material science (e.g., perovskite solar cells) . Its synthesis typically involves hydrolysis of glyphosate or direct phosphorylation of methylamine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMEP involves the preparation of dihydropyridine derivatives. The reaction typically includes the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of AMEP follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
AMEP undergoes several types of chemical reactions, including:
Oxidation: AMEP can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of AMEP can lead to the formation of tetrahydropyridine derivatives.
Substitution: AMEP can undergo substitution reactions where functional groups on the dihydropyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under conditions that favor nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Environmental Applications
Biodegradation and Soil Dynamics
AMPA is a significant product of glyphosate degradation in soil. Studies have shown that AMPA can persist longer than glyphosate, raising concerns about its environmental impact. Research indicates that AMPA can adsorb onto soil particles, affecting its mobility and bioavailability in ecosystems .
Table 1: AMPA Adsorption Characteristics
Property | Value |
---|---|
Soil Adsorption Coefficient | Varies by soil type |
Half-life in Soil | Longer than glyphosate |
Ecotoxicity to Earthworms | Significant effects noted |
Agricultural Applications
Herbicide Metabolism
As a metabolite of glyphosate, AMPA plays a role in understanding the environmental fate of herbicides. Its presence in agricultural runoff can indicate glyphosate usage and its potential ecological impacts .
Pesticide Development
AMPA has been explored for its potential use in developing new pesticides and herbicides due to its structural similarities with amino acids, which may allow for specific biological interactions within plant systems .
Medicinal Chemistry
Biological Activity
The structure of AMPA allows it to inhibit certain enzymes, making it a candidate for medicinal applications. Its analogs have shown promise in treating various diseases, including cancer and hypertension .
Case Study: Enzyme Inhibition
A study demonstrated that AMPA analogs effectively inhibited enzymes involved in metabolic pathways related to cancer progression. The inhibition was quantified using IC50 values, showcasing the compound's potential therapeutic relevance .
Industrial Applications
Corrosion Inhibition
AMPA derivatives are employed as corrosion inhibitors in various industrial processes. Their ability to form stable complexes with metal ions helps protect surfaces from oxidative damage .
Table 2: Industrial Uses of AMPA Derivatives
Application | Description |
---|---|
Corrosion Inhibitors | Prevents metal degradation in chemical processes |
Detergent Builders | Enhances cleaning efficiency in formulations |
Organometallic Complexes | Used in catalysis and material protection |
Toxicological Studies
Health Effects of AMPA Exposure
Research has indicated that exposure to AMPA can lead to decreased cholinesterase activity in both animal models and human plasma samples, suggesting potential neurotoxic effects similar to those observed with glyphosate .
Table 3: Toxicity Findings
Study Type | Findings |
---|---|
Animal Studies | Reduced plasma cholinesterase activity |
Human Plasma Assays | Similar effects observed with glyphosate |
Mechanism of Action
AMEP exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The molecular targets include dihydropyridine and non-dihydropyridine binding sites on cell membranes .
Comparison with Similar Compounds
The biological and chemical relevance of AMPA is best understood in comparison with structurally related phosphonic acids and amino acid analogues. Below is a detailed analysis supported by experimental
Table 1: Comparative Analysis of AMPA and Related Compounds
Key Differences and Mechanisms
Structural Backbone and Acidity: AMPA’s simple aliphatic structure contrasts with aromatic derivatives like p-aminophenylphosphonic acid, which exhibit reduced solubility due to hydrophobic interactions . The pKa of AMPA (~0.5) is significantly lower than that of carboxylic acid analogues (e.g., glycine, pKa ~2.3), enhancing its metal-chelating capacity and enzyme inhibitory effects .
Biological Activity :
- Enzyme Inhibition : AMPA and α-Ala-P inhibit hydrolytic enzymes (e.g., AChE, alkaline phosphatase) by mimicking tetrahedral transition states, a mechanism less effective in carboxylate analogues . Glyphosate, however, targets plant-specific pathways (shikimate), while its metabolite AMPA lacks herbicidal activity .
- Bone Targeting : EDTMP and AMPA both bind calcium, but EDTMP’s four phosphonic groups enable stronger hydroxyapatite affinity, making it superior for bone-targeted drug delivery .
Environmental Behavior :
- AMPA’s high polarity and ionic character result in weaker soil adsorption compared to glyphosate, leading to slower leaching but persistent environmental presence .
Material Science Applications: In perovskite solar cells, AMPA’s phosphonic acid group forms stronger bonds with SnO₂ substrates than glycine’s carboxylate, improving device efficiency (18.10% vs. 16.8%) and stability .
Contradictions and Limitations
Biological Activity
(Aminomethyl)phosphonic acid, commonly referred to as AMPA, is a significant metabolite of glyphosate, a widely used herbicide. This compound has garnered attention due to its biological activity and potential implications in various fields, including agriculture and medicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₂H₈N₁O₃P
- Molar Mass : 109.07 g/mol
- pKa : 0.5, indicating it is a weak organic acid .
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and mimic amino acids. It acts as a false substrate or inhibitor for various enzymes due to its structural similarity to natural substrates:
- Enzyme Inhibition : AMPA has been shown to inhibit enzymes such as alanine racemase and aminopeptidases, impacting metabolic pathways .
- Antibacterial Activity : Research indicates that phosphonodipeptides incorporating this compound exhibit antibacterial properties by inhibiting bacterial cell-wall biosynthesis .
Applications in Agriculture
This compound is primarily recognized for its role as a metabolite of glyphosate. Its presence in the environment raises concerns about its biological effects:
- Herbicide Metabolite : AMPA is produced when glyphosate is metabolized by microorganisms in the soil. It can persist in the environment, affecting non-target organisms .
- Toxicity Studies : Studies have indicated that AMPA has lower toxicity compared to glyphosate itself, with implications for environmental safety and human health .
Medical Applications
In addition to its agricultural significance, this compound has potential medical applications:
- Osteoporosis Treatment : AMPA is being investigated for its ability to inhibit the formation and dissolution of calcium phosphate crystals, which may aid in treating osteoporosis .
- Pharmaceutical Development : Its structural analogs are explored for their potential use in drug development due to their ability to modulate enzyme activities .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Phosphonodipeptides :
-
Toxicokinetics in Humans :
- Research on glyphosate exposure among agricultural workers revealed detectable levels of AMPA in urine, suggesting significant human exposure through agricultural practices. The study highlighted the importance of dietary factors in AMPA exposure levels among populations living near agricultural fields .
- Environmental Persistence :
Comparative Table of Biological Activities
Q & A
Q. What are the established synthetic routes for (aminomethyl)phosphonic acid, and how do they differ in methodology?
Basic Synthesis Methods
The primary methods include:
- Kabachnik-Fields Reaction : A three-component reaction involving an amine, carbonyl compound (e.g., formaldehyde), and dialkyl phosphite. This method is versatile but often requires acidic catalysts like HCl or Amberlite-IR 120 .
- Mannich Reaction : Utilizes phosphorous acid, formaldehyde, and a primary/secondary amine under controlled pH. This approach avoids ester intermediates, enabling direct synthesis of the phosphonic acid .
- Hydrolysis of Phosphonate Esters : Diethyl (aminomethyl)phosphonate esters are hydrolyzed using concentrated HCl or enzymatic methods (e.g., phosphodiesterase at pH 9). Enzymatic hydrolysis avoids harsh acidic conditions, preserving acid-sensitive functional groups .
Key Considerations : Catalyst choice impacts yield and purity. For example, stoichiometric catalysts (e.g., SnCl₂) in Kabachnik-Fields may introduce metal contaminants, whereas green catalysts (e.g., ethyl lactate) reduce environmental toxicity .
Q. How can reaction conditions be optimized for enantioselective synthesis of this compound derivatives?
Advanced Synthesis Challenges
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:
- Catalytic Asymmetric Phosphorylation : Use of chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) during imine phosphorylation to achieve >90% enantiomeric excess (ee) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 minutes at 180 W) and improves stereochemical control by minimizing side reactions .
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization to isolate desired enantiomers from phosphonate esters .
Data Contradictions : While enzymatic hydrolysis preserves stereochemistry, harsh acidic hydrolysis (e.g., HCl) may racemize products. Researchers must validate ee via chiral HPLC or circular dichroism .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Basic Analytical Protocols
- HPLC with Post-Column Derivatization : EPA Method 547 uses fluorescence detection after derivatization with FMOC-Cl, achieving detection limits of 0.1 µg/L in water .
- LC-MS/MS : Provides structural confirmation via fragmentation patterns (e.g., m/z 112 → 63 for AMPA). Matrix-matched calibration is critical for accuracy in soil/sludge samples .
Advanced Challenges in Complex Matrices
- Solid-Phase Extraction (SPE) : Cation-exchange cartridges (e.g., Strata-X-C) pre-concentrate AMPA while removing interferents like glyphosate .
- Isotope Dilution : ¹³C/¹⁵N-labeled AMPA internal standards correct for matrix effects in plant tissues (e.g., tea leaves) .
Q. How does this compound inhibit enzymes, and what structural modifications enhance its bioactivity?
Mechanistic Insights
AMPA mimics the tetrahedral transition state of phosphatase substrates, binding to active sites via hydrogen bonds with P=O and NH₂ groups. Example targets:
- Enolase Inhibition : AMPA disrupts Mg²⁺ coordination, critical for glycolysis .
- Antimicrobial Activity : N-Substituted derivatives (e.g., benzyl groups) improve lipophilicity and membrane permeability, enhancing efficacy against Gram-negative bacteria .
Advanced Design Strategies
- Phosphonamidate Prodrugs : Mask the phosphonate group to improve oral bioavailability. Hydrolysis in vivo releases the active compound .
- Hybrid Molecules : Conjugation with fluoroquinolones (e.g., ciprofloxacin) synergizes antibacterial effects .
Q. How do computational models predict the coordination behavior of this compound with metal ions?
Methodological Approaches
- Density Functional Theory (DFT) : Calculates binding energies for metal complexes (e.g., AMPA-Cu²⁺: ΔG = −45 kcal/mol). P=O and NH₂ groups act as bidentate ligands .
- Molecular Dynamics (MD) : Simulates chelation dynamics in aqueous environments, revealing preferential binding to Pb²⁺ over Ca²⁺ in contaminated water .
Experimental Validation
- X-ray Crystallography : Confirms octahedral geometry in AMPA-Zn²⁺ complexes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry (n = 1:1 for AMPA-Fe³⁺) and affinity (Kd = 10⁻⁶ M) .
Q. What are the degradation pathways of this compound in soil, and how do they impact environmental persistence?
Key Pathways
- Microbial Degradation : Soil Pseudomonas spp. cleave the C-P bond via phosphonatase enzymes, producing NH₃ and H₃PO₄. Half-life ranges from 7–60 days depending on pH and organic content .
- Photolysis : UV irradiation (λ = 254 nm) generates methylphosphonic acid as a stable byproduct .
Advanced Mitigation Strategies
- Bioaugmentation : Inoculating contaminated sites with AMPA-degrading bacteria (e.g., Rhizobium meliloti) accelerates remediation .
Q. How can enantiomeric purity of this compound derivatives be assessed and maintained during synthesis?
Analytical Methods
- Chiral HPLC : Use columns like Chirobiotic T (teicoplanin-based) with mobile phases of methanol/0.1% TFA. Retention times differentiate R/S enantiomers .
- Capillary Electrophoresis (CE) : Chiral selectors (e.g., cyclodextrins) resolve enantiomers in <10 minutes .
Synthetic Controls
- Low-Temperature Reactions : Minimize racemization during ester hydrolysis (e.g., −20°C for HCl-mediated reactions) .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
Application in Material Science
AMPA acts as a linker in MOFs due to its rigid C-P-O backbone:
Properties
IUPAC Name |
aminomethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVRXRGTBOSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037490 | |
Record name | Aminomethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-51-9 | |
Record name | (Aminomethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminomethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Aminomethyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076 | |
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Record name | Aminomethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Aminomethyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINOMETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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